molecular formula C22H18N2O4 B4056485 METHYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE

METHYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE

Cat. No.: B4056485
M. Wt: 374.4 g/mol
InChI Key: VYQXHFYQMCZARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a benzamidobenzamido substituent at the para position of the methyl benzoate core.

Properties

IUPAC Name

methyl 4-[(3-benzamidobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-28-22(27)16-10-12-18(13-11-16)23-21(26)17-8-5-9-19(14-17)24-20(25)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXHFYQMCZARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-benzamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl benzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-benzamidobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzoate derivatives.

Scientific Research Applications

Methyl 4-(3-benzamidobenzamido)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-benzamidobenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ester Group Modifications
  • Methyl vs. Ethyl Esters: Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE highlight the impact of ester groups. Methyl esters (e.g., the target compound) typically exhibit higher metabolic stability compared to ethyl esters due to reduced steric hindrance and lipophilicity.
Amide Substituent Diversity
  • Benzamido vs. Acetamido Groups: The target compound’s dual benzamide groups contrast with METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE, which features an acetamido group.
  • Heterocyclic Amides: Compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide incorporate quinoline or imidazole rings, enhancing π-π stacking interactions and biological target affinity.

Substituent Effects on Properties

Halogenated Derivatives
  • Lipophilicity and Bioavailability : Trifluoromethyl (C7) and methylthio (C5) groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Additions
  • Pyridazine and Isoxazole Rings : Ethyl benzoates with pyridazine (I-6230) or isoxazole (I-6273) substituents introduce nitrogen and oxygen heteroatoms, modulating solubility and electronic properties. These groups are critical in kinase inhibition and receptor antagonism.
Characterization Techniques
  • NMR and HRMS : All referenced compounds use ¹H NMR and HRMS for structural validation, ensuring accurate identification of substituent positions and purity .

Pharmacological Relevance

  • Imidazolyl Benzamides : The imidazole ring in 3d offers hydrogen-bonding and coordination sites, making it relevant for protease or kinase inhibition.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties Reference
METHYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE Methyl benzoate 3-Benzamidobenzamido (para) High conjugation, potential bioactivity -
C1-C7 (Piperazinyl quinoline derivatives) Methyl benzoate Piperazinyl quinoline, halogens Enhanced lipophilicity, kinase targeting
I-6230 (Pyridazine derivative) Ethyl benzoate Pyridazine, phenethylamino Nitrogen-rich, improved solubility
METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE Methyl benzoate Acetamido, hydroxy (ortho) Hydrogen-bonding, metabolic stability
3d (Imidazolyl benzamide) Benzamide Imidazole, isopropylureido Protease inhibition, coordination sites

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.